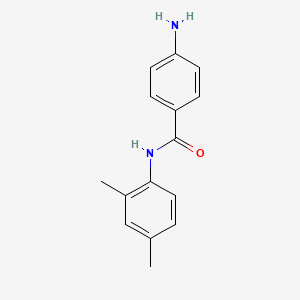

4-amino-N-(2,4-dimethylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzamide involves several steps. One common method includes the reaction of 2,4-dimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide to form the corresponding benzamide . The reaction conditions typically involve refluxing the reactants in an organic solvent like ethanol or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-N-(2,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the original compound.

Reduction: The major products are reduced forms of the compound, often amines or alcohols.

Substitution: The major products are substituted derivatives, where the amine group is replaced by an alkyl group.

Applications De Recherche Scientifique

4-amino-N-(2,4-dimethylphenyl)benzamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-amino-N-(2,4-dimethylphenyl)benzamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Procainamide: 4-amino-N-[2-(diethylamino)ethyl]benzamide, a Class IA antiarrhythmic agent.

Lidocaine: N-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide, a local anesthetic and antiarrhythmic agent.

Uniqueness

4-amino-N-(2,4-dimethylphenyl)benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its applications in proteomics research and potential pharmacological uses set it apart from other similar compounds .

Activité Biologique

4-amino-N-(2,4-dimethylphenyl)benzamide, a compound with the molecular formula C₁₅H₁₆N₂O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, drawing from a variety of research studies.

Chemical Structure and Properties

The compound features an amino group and a benzamide functional group, which are critical for its biological activity. The structural configuration allows for interactions with various biological targets, enhancing its pharmacological profile.

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant antiproliferative activities against various cancer cell lines. Notably, studies have shown that related compounds can inhibit the Bcr-Abl and HDAC1 pathways, which are crucial in cancer cell proliferation. For instance:

- Inhibition of Bcr-Abl : Compounds similar to this compound have demonstrated potent inhibition against the Bcr-Abl fusion protein in human leukemia cell lines such as K562.

- HDAC Inhibition : The compound's analogs have been shown to act as dual inhibitors targeting both Bcr-Abl and HDAC, leading to reduced cell viability in prostate cancer cell lines like DU145.

Anticonvulsant Activity

A significant study focused on the anticonvulsant properties of related compounds revealed that this compound exhibits activity against maximal electroshock-induced seizures (MES). Key findings include:

- ED50 and TD50 Values : The effective dose (ED50) for anticonvulsant activity was found to be approximately 28.6 μmol/kg, while the toxic dose (TD50) was 96.3 μmol/kg in mice. This resulted in a protective index (PI) of 3.36, indicating a favorable safety profile compared to other anticonvulsants .

- Seizure Threshold Increase : The compound also increased seizure thresholds in animal models, suggesting potential for further development as an anticonvulsant agent .

The mechanisms underlying the biological activities of this compound involve interaction with key cellular pathways:

- Inhibition of DNA Methyltransferases : Analogous compounds have been shown to inhibit DNA methyltransferases (DNMTs), which play a role in gene expression regulation. This inhibition can lead to reactivation of silenced genes associated with tumor suppression .

- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound and its related compounds:

| Compound Name | Structure | Biological Activity | EC50/IC50 Values |

|---|---|---|---|

| This compound | C₁₅H₁₆N₂O | Anticancer, Anticonvulsant | ED50: 28.6 μmol/kg |

| 2-amino-N-(2,6-dimethylphenyl)benzamide | C₁₅H₁₆N₂O | Antiepileptic | PI: >51 |

| N-(2-Aminophenyl)thiazole-5-carboxamide | C₁₃H₁₂N₂O₂S | Dual inhibitor targeting Bcr-Abl and HDAC | EC50: 0.9 μM (against DNMT3A) |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various benzamide derivatives on cancer cell lines. It was found that those with structural similarities to this compound showed promising results in reducing cell viability and inducing apoptosis in breast cancer models .

- Neurotoxicity Assessment : Neurotoxicological studies highlighted that while exhibiting anticonvulsant properties, the compound maintained a relatively high threshold for toxicity compared to established antiepileptic drugs like phenytoin .

Propriétés

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHBFYZYNSVTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.